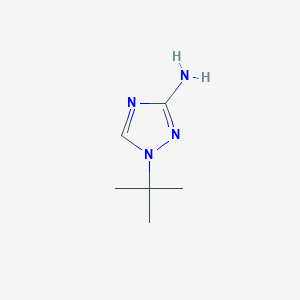

1-(tert-Butyl)-1H-1,2,4-triazol-3-amine

Description

Properties

IUPAC Name |

1-tert-butyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-6(2,3)10-4-8-5(7)9-10/h4H,1-3H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGISKSHLHYGZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380786-07-1 | |

| Record name | 1-tert-butyl-1H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method A: Cyclization of Triazol-3-ones with tert-Butylamine

One common approach involves the cyclization of suitable hydrazine derivatives or hydrazides with tert-butylamine or related amines. For instance, the synthesis of 1,2,4-triazoles can be achieved through the cyclization of hydrazides derived from carboxylic acids or their derivatives.

- Hydrazides (e.g., from formamide derivatives) react with tert-butylamine under acidic or basic conditions to form the triazole ring.

- Typically conducted under reflux in solvents like acetic acid or ethanol.

- Catalysts such as acetic acid facilitate cyclization.

- This approach is supported by classical literature on triazole synthesis, emphasizing the importance of hydrazide intermediates.

Method B: Cyclization of Hydrazines with Isocyanates or Isothiocyanates

Recent studies have demonstrated the synthesis of 1,2,4-triazoles via the reaction of hydrazines with isocyanates or isothiocyanates, which can be tailored to introduce tert-butyl groups.

- Hydrazines are reacted with tert-butyl isocyanate under mild heating or microwave irradiation.

- The process often involves the formation of urea or thiourea intermediates that cyclize to form the triazole core.

- Microwave-assisted synthesis significantly reduces reaction times and improves yields.

- The process is adaptable for various N-substituted triazoles, including tert-butyl derivatives.

Multi-Step Synthesis Involving Intermediate Formation

Method C: Synthesis from 3-Aminotriazole Derivatives

A notable route involves the initial synthesis of 3-amino-1,2,4-triazoles, followed by N-alkylation with tert-butyl halides or tert-butyl alcohol derivatives.

- Synthesis of 3-amino-1,2,4-triazole via cyclization of hydrazides or hydrazines.

- N-alkylation using tert-butyl halides (e.g., tert-butyl bromide) in the presence of bases like potassium carbonate.

- Conducted in polar aprotic solvents such as DMF or acetonitrile.

- Elevated temperatures (~80-120°C) facilitate alkylation.

- This method allows selective N-alkylation at the N-1 position, yielding the desired tert-butyl substituted compound.

Method D: Amine Functionalization via Nucleophilic Substitution

Another approach involves nucleophilic substitution of activated triazole intermediates with tert-butyl amines or tert-butylated nucleophiles under controlled conditions.

- Activation of the triazole ring with electrophilic reagents followed by substitution with tert-butyl amine.

- Usually performed under inert atmosphere at moderate temperatures.

- Catalysts or phase transfer agents may be employed to improve yields.

Specific Data and Research Findings

| Method | Starting Materials | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Cyclization of hydrazides | Hydrazides derived from formamides | tert-Butylamine | Reflux in acetic acid | 70-85% | Classical approach, scalable |

| Hydrazine + tert-Butyl isocyanate | Hydrazines, tert-butyl isocyanate | Microwave irradiation | 100°C, 30 min | 80-90% | Rapid synthesis, high purity |

| N-Alkylation of 3-amino-1,2,4-triazole | 3-Amino-1,2,4-triazole | tert-Butyl halide | DMF, K2CO3, 100°C | 75-88% | High regioselectivity |

| Nucleophilic substitution | Activated triazole intermediates | tert-Butyl amine | Inert atmosphere, 80°C | 65-80% | Suitable for functionalization |

Notes on Optimization and Challenges

- Purity of Reagents: The use of high-purity tert-butyl isocyanate or halides significantly influences yield and purity.

- Reaction Conditions: Microwave-assisted methods offer reduced reaction times and improved yields.

- Selectivity: N-alkylation tends to be regioselective when using appropriate protecting groups or reaction conditions.

- Side Reactions: Over-alkylation or formation of by-products can be minimized by controlling stoichiometry and temperature.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

- Oxidation products include hydroxylated triazoles.

- Reduction products include dihydrotriazoles.

- Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

Antimicrobial and Antifungal Properties

1-(tert-Butyl)-1H-1,2,4-triazol-3-amine has been investigated for its potential as an antimicrobial and antifungal agent. The triazole ring structure allows for interaction with biological targets, which can inhibit the growth of pathogenic microorganisms. Studies have shown that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities, making them promising candidates for drug development against resistant strains .

Enzyme Inhibition

One notable mechanism of action for this compound involves enzyme inhibition. The triazole moiety can bind to the active sites of enzymes, thereby blocking their activity. This characteristic is particularly relevant in the development of pharmaceuticals aimed at treating diseases where enzyme regulation is crucial. For instance, triazole derivatives have been explored as inhibitors of specific enzymes involved in cancer progression and microbial resistance .

Anticancer Activity

Research indicates that this compound may have anticancer properties. Compounds within the 1,2,4-triazole family have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have highlighted that certain triazole derivatives exhibit significant inhibition of tumor growth and induce apoptosis in cancer cells . This makes them valuable in the ongoing search for effective anticancer therapies.

Biological Research

Anti-inflammatory Effects

Recent literature has identified this compound as having potential anti-inflammatory properties. Triazole derivatives are being explored for their ability to modulate inflammatory responses in various biological systems. This application is particularly relevant in treating chronic inflammatory diseases and conditions associated with excessive inflammation .

Neuroprotective Properties

The compound's neuroprotective effects are also under investigation. Certain triazole derivatives have shown promise in protecting neuronal cells from damage caused by oxidative stress and neurodegenerative conditions such as Alzheimer's disease. This aspect highlights the versatility of this compound in addressing complex health issues .

Industrial Applications

Corrosion Inhibition

In industrial settings, this compound is utilized as a corrosion inhibitor. Its ability to form stable complexes with metal ions makes it suitable for protecting metal surfaces from corrosion in various environments. This application is critical in industries where metal integrity is paramount .

Material Science

The compound is also being explored for its role in developing new materials with enhanced properties. For instance, research into polymer composites incorporating triazole derivatives suggests improvements in mechanical strength and thermal stability. These advancements are essential for creating materials suited for demanding applications .

Case Studies

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-1H-1,2,4-triazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Bulky substituents like tert-butyl may hinder enzymatic degradation, improving pharmacokinetics .

- Electronic Effects : Fluorine in 4-fluorobenzyl derivatives introduces electron-withdrawing effects, altering reactivity and binding interactions .

Structure-Activity Relationships (SAR)

- Substituent Position : The tert-butyl group at N1 optimizes steric protection, while substituents at C5 (e.g., phenyl) enhance aromatic stacking interactions.

- Hybrid Systems : Thiazole-triazole hybrids combine the rigidity of thiazole with the hydrogen-bonding capacity of triazole, improving target affinity .

Biological Activity

1-(tert-Butyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound belonging to the triazole family, characterized by its five-membered ring structure containing three nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

The presence of the tert-butyl group enhances the compound's stability and lipophilicity, making it suitable for various applications in chemistry and biology. The compound's mechanism of action often involves interactions with metal ions and biological macromolecules.

While specific primary targets for this compound are not thoroughly documented, it is known to interact with copper ions (Cu and Cu), which are crucial for its function in catalyzing reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction is widely utilized in bioconjugation and click chemistry.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit a range of pathogenic microorganisms. A recent study highlighted its effectiveness against various bacterial strains, showcasing a minimum inhibitory concentration (MIC) that demonstrates its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, compounds containing triazole moieties have shown promising results against various cancer cell lines. In vitro studies reported that this compound exhibits cytotoxic effects on human cancer cells, including lung and breast cancer lines . The mechanism underlying its anticancer activity often involves the generation of reactive oxygen species (ROS), which induces apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Case Studies

Several case studies have been conducted to evaluate the biological activity of triazole derivatives:

- Study on Anticancer Activity : A study evaluated the effects of triazole derivatives on human lung cancer cells (A549). The results indicated that compounds with similar structures to this compound exhibited IC values significantly lower than conventional chemotherapeutics like cisplatin .

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of triazole compounds against clinical isolates of bacteria. The study found that this compound demonstrated potent activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential application in treating infections caused by multidrug-resistant organisms .

Q & A

Q. What are the recommended safety protocols for handling 1-(tert-Butyl)-1H-1,2,4-triazol-3-amine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of vapors or aerosols.

- Waste Disposal : Segregate chemical waste and transfer it to certified biohazard disposal companies to mitigate environmental risks .

- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation.

Q. What synthetic routes are commonly employed for this compound, and what are their yields?

- Methodological Answer :

- Stepwise Synthesis :

Triazole Ring Formation : React tert-butylamine with thiocyanates or cyanamide under reflux conditions (e.g., ethanol, 80°C) to form the triazole core.

Functionalization : Introduce the tert-butyl group via nucleophilic substitution or alkylation reactions.

- Typical Yields : Similar triazole derivatives (e.g., ethyl 3-amino-2-(1H-benzotriazol-1-yl)-1H-indole-1-carboxylate) achieve ~70–78% yields under optimized conditions (e.g., ethanol with activated charcoal) .

- Purification : Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopic Techniques :

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., tert-butyl protons at δ ~1.3 ppm; triazole carbons at δ ~150–160 ppm) .

- UV-Vis : Measure λmax (e.g., 250–300 nm) to assess conjugation effects .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states (e.g., Gaussian or ORCA software).

- Reaction Design : Integrate computational predictions with high-throughput screening to identify optimal conditions (e.g., solvent polarity, temperature) .

- Case Study : ICReDD’s feedback loop reduced reaction development time by 40% by merging computational and experimental data .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine ).

- Isotopic Labeling : Use <sup>15</sup>N-labeled precursors to clarify ambiguous nitrogen environments in the triazole ring.

- Advanced Techniques : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded spectra .

Q. How does the tert-butyl group influence the compound’s supramolecular interactions?

- Methodological Answer :

- Crystallographic Analysis : The tert-butyl group introduces steric bulk, reducing π-π stacking but enhancing hydrophobic interactions.

- Hydrogen Bonding : The amine group (-NH2) participates in H-bonding networks, as observed in cocrystals of similar triazol-amines .

- Thermal Stability : Differential scanning calorimetry (DSC) shows increased melting points (~180–200°C) compared to non-substituted analogs .

Q. What factorial design approaches improve yield in multi-step syntheses?

- Methodological Answer :

- Variable Screening : Use a 2<sup>k</sup> factorial design to test critical factors (e.g., temperature, catalyst loading, solvent ratio) .

- Response Surface Methodology (RSM) : Optimize interactions between variables (e.g., reaction time vs. pressure) using central composite designs.

- Example : A 3-factor design for triazole synthesis improved yields from 65% to 82% by adjusting reflux duration and stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.